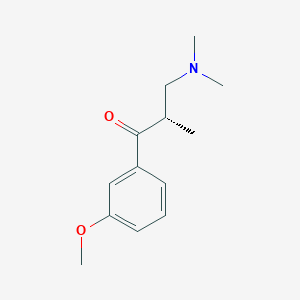

(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Overview

Description

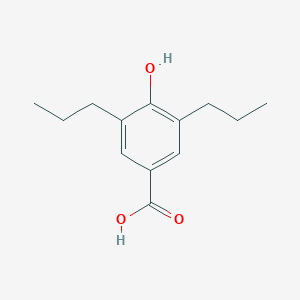

"(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one" is a compound of interest in the field of organic chemistry due to its potential utility in various chemical syntheses and analyses. Its structure comprises a dimethylamino group, a methoxyphenyl group, and a methylpropanone backbone, reflecting its multifaceted chemical properties and reactivities.

Synthesis Analysis

The compound can be synthesized through various chemical routes, including the Mannich reaction, resolution, Grignard reaction, and others, achieving an overall yield of around 30.6% (Fang Ling, 2011). Such syntheses often involve multi-step processes from simple starting materials to achieve the desired chiral compound.

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, have provided insights into the compound's configuration and conformation. These studies help in understanding the spatial arrangement of atoms within the molecule, crucial for its reactivity and interaction with other molecules. For instance, asymmetric synthesis has been utilized to obtain enantiomerically pure forms of related compounds, highlighting the importance of molecular structure in determining biological activity and chemical reactivity (Philippo et al., 1997).

Chemical Reactions and Properties

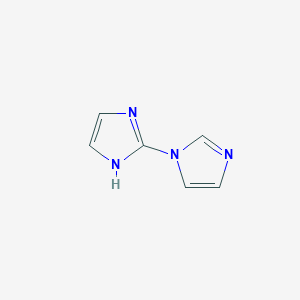

"this compound" undergoes various chemical reactions, reflecting its chemical properties. These include reactions with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of complex heterocyclic systems, showcasing its utility in synthesizing biologically active molecules (Brina Ornik et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Tapentadol Hydrochloride : This compound is synthesized from 1-(3-methoxyphenyl)-1-propanone by Mannich reaction with dimethylamine hydrochloride, undergoing a series of chemical reactions including crystallization-induced diastereomer transformation, Grignard reaction, acylation, and catalytic hydrogenolysis (Li Yuhua, 2010).

- Synthesis of Related Compounds : The compound has been used in the synthesis of various analogs, demonstrating its versatility in organic synthesis and chemical properties (Fang Ling, 2011).

Pharmaceutical Applications

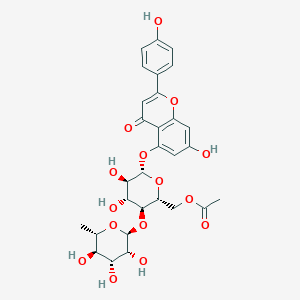

- Use in Antidepressant Synthesis : It is an important intermediate in synthesizing antidepressants. A study shows the enzymatic reduction of this compound to yield chiral amino alcohols, vital in antidepressant synthesis (Dalong Zhang et al., 2015).

- Potential in Vasodilator Drugs : Research indicates its use in the synthesis of a new coronary vasodilator, highlighting its potential in cardiovascular drug development (G. Sandler, 1960).

Chemical Analysis and Properties

- Side-Chain Fragmentation Study : It's involved in studies of side-chain fragmentation of arylalkanol radical cations, contributing to the understanding of chemical reactions under oxidation conditions (E. Baciocchi et al., 1996).

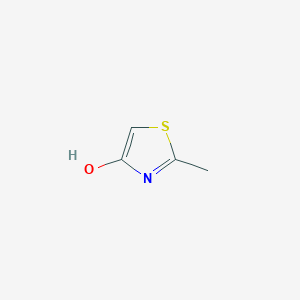

- Formation of Photoluminescent Complexes : Research shows its role in the formation of photoluminescent dinuclear cadmium(II) complexes, suggesting applications in materials science and luminescence studies (Subhasish Subhasish et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name |

(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCVGGJYRMYIGG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648867 | |

| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850222-40-1 | |

| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850222-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.